molecular formula C11H15NO4 B12315441 3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester

3-Hydroxy-Alpha-methyl-tyrosine Methyl Ester

Cat. No.: B12315441
M. Wt: 225.24 g/mol
InChI Key: MKFJJXIMFTXSEM-UHFFFAOYSA-N
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Description

3-Hydroxy-alpha-methyl-tyrosine methyl ester is a chemical compound with the molecular formula C11H15NO4 and a molecular weight of 225.24 g/mol . This compound is of interest in various fields due to its structural similarity to tyrosine, an amino acid involved in the biosynthesis of catecholamines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-alpha-methyl-tyrosine methyl ester typically involves the esterification of 3-Hydroxy-alpha-methyl-tyrosine. One common method is the reaction of 3-Hydroxy-alpha-methyl-tyrosine with methanol in the presence of an acid catalyst, such as hydrochloric acid, to form the methyl ester . This reaction is usually carried out at room temperature and can yield high purity products.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-alpha-methyl-tyrosine methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct biochemical properties. Its methyl ester group enhances its solubility and stability, making it more suitable for certain applications compared to its non-esterified counterparts .

Properties

IUPAC Name

methyl 2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKFJJXIMFTXSEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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